molecular formula C16H23N7O2 B2977774 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 2034572-26-2

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea

Número de catálogo: B2977774
Número CAS: 2034572-26-2
Peso molecular: 345.407
Clave InChI: LDABEXHCRHJXHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This urea derivative features a 1,3,5-triazine core symmetrically substituted with dimethylamino groups at the 4 and 6 positions, which is linked via a methylene bridge to a urea functional group. The urea nitrogen is further substituted with a 3-methoxyphenyl ring. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known for its ability to engage in multiple hydrogen-bonding interactions, making it a valuable building block for the development of enzyme inhibitors or molecular probes . Compounds with this core structure are often explored for their potential biological activities. The specific presence of the urea moiety adjacent to the triazine and an aromatic system suggests potential for applications in targeting kinases or other ATP-binding proteins. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening campaigns. It is also a candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific therapeutic targets. The molecular formula is C17H25N7O2, corresponding to a molecular weight of 359.44 g/mol. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-22(2)14-19-13(20-15(21-14)23(3)4)10-17-16(24)18-11-7-6-8-12(9-11)25-5/h6-9H,10H2,1-5H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDABEXHCRHJXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry and agricultural science due to its unique structure and biological activities. This article explores its biological activity, including its interactions with molecular targets, pharmacological properties, and potential applications.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a methoxyphenyl urea moiety. Its molecular formula is C13H18N6OC_{13}H_{18}N_{6}O, with a molecular weight of approximately 286.34 g/mol. The unique combination of functionalities contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. This interaction can lead to:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding affinity studies indicate potential interactions with specific receptors, leading to various biological effects.

Pharmacological Properties

Research indicates that compounds structurally related to 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea exhibit significant pharmacological properties:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .
Cell LineIC50 (μM)Effect
MCF-70.21High cytotoxicity
HepG20.28Moderate cytotoxicity
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through the inhibition of COX-2 enzyme activity .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives on MCF-7 cells. The compound exhibited an IC50 value of 0.21 nM, indicating potent anticancer activity compared to other tested compounds .
  • Mechanistic Studies : Research involving binding affinity assays revealed that the compound effectively binds to specific targets within cancer cells, leading to apoptosis and cell cycle arrest .

Synthesis and Optimization

The synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. Optimization techniques such as continuous flow reactors and advanced purification methods enhance yield and purity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Triazine Urea Substituents Molecular Weight (g/mol) Purity (HPLC) Key Findings
Target Compound 4,6-Bis(dimethylamino) 3-Methoxyphenyl Inferred ~360 N/A Hypothesized to exhibit moderate solubility due to polar dimethylamino groups.
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea 4,6-Bis(dimethylamino) 2-Chlorophenyl 349.82 N/A Chloro-substitution may enhance lipophilicity compared to methoxy analogs.
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-ethylurea 4,6-Dimorpholino Ethyl 414.3 97.8% Morpholino groups improve metabolic stability but reduce solubility.
Gedatolisib (PF-05212384) 4,6-Dimorpholino 4-(Piperidinyl carbonyl)phenyl 665.2 N/A Clinically studied PI3K/mTOR inhibitor; unstable in plasma due to oxidation.
1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea 4,6-Dimorpholino 4-Chlorophenyl 487.9 N/A Higher molecular weight correlates with reduced synthetic yield (30%).

Substituent Effects on Properties

  • However, they may reduce metabolic stability compared to morpholino groups, which resist oxidative degradation . Morpholino groups (e.g., Gedatolisib): Improve stability but increase molecular weight, impacting bioavailability .
  • Urea Substituents: 3-Methoxyphenyl (target): Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability.

Research Findings and Data

Stability and Degradation

  • Gedatolisib undergoes terminal N-oxidation and morpholine ring oxidation in plasma, suggesting that dimethylamino-substituted triazines (like the target compound) might exhibit similar susceptibility to oxidative metabolism .
  • Morpholino-triazine derivatives show higher HPLC purity (>97%) compared to dimethylamino analogs, possibly due to better crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea?

  • Methodological Answer : The synthesis of triazine-urea derivatives typically involves coupling a triazine precursor with a substituted phenylurea. For example, analogous compounds are synthesized via nucleophilic substitution or Mitsunobu reactions under inert atmospheres using solvents like dry dichloromethane. A key step is the reaction between a hydroxyl-containing intermediate (e.g., 1-(3-methoxyphenyl)-3-(hydroxymethyl)urea) and a chlorinated triazine derivative (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl chloride). Purification often employs silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the presence of dimethylamino groups (δ ~2.8–3.2 ppm for 1^1H; δ ~35–45 ppm for 13^13C) and the urea linkage (NH resonances at δ ~6.5–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., calculated m/z for C16_{16}H24_{24}N8_8O2_2: 384.2034) .
  • TLC : Monitor reaction progress using Rf_f values (e.g., petroleum ether/ethyl acetate 70:30) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Urea derivatives are hygroscopic and prone to hydrolysis under acidic/basic conditions. Store under inert gas (N2_2/Ar) at –20°C in amber vials. Monitor degradation via HPLC or 1^1H NMR, tracking urea NH peak integrity over time .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of the triazine and methoxyphenyl substituents?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution on the triazine ring, which influences hydrogen-bonding and π-π stacking interactions .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) to predict solubility and aggregation behavior .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazine-urea compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and compare bioactivity across standardized assays (e.g., enzyme inhibition IC50_{50}) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources like ) and apply statistical models (ANOVA, regression) to identify confounding variables (e.g., solvent polarity, assay temperature) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer :

  • NOESY/ROESY : Detect spatial proximity between triazine methyl groups and urea protons to confirm intramolecular H-bonding patterns .
  • Single-Crystal X-ray : Resolve tautomerism by crystallizing the compound in a non-polar solvent (e.g., hexane/ethyl acetate) and analyzing dihedral angles between triazine and phenyl rings .

Methodological Design and Data Analysis

Q. What experimental controls are essential for assessing the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Positive Controls : Use staurosporine (pan-kinase inhibitor) and solvent-only blanks to validate assay conditions .
  • Counter-Screens : Test against off-target enzymes (e.g., phosphatases) to rule out non-specific binding .

Q. How can researchers optimize reaction yields while minimizing byproduct formation during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (25–60°C), stoichiometry (1.0–1.5 eq of triazine), and solvent polarity (CH2_2Cl2_2 vs. THF) to identify optimal conditions .
  • In-Line Analytics : Use FTIR or ReactIR to monitor intermediate formation and terminate reactions at >90% conversion .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.